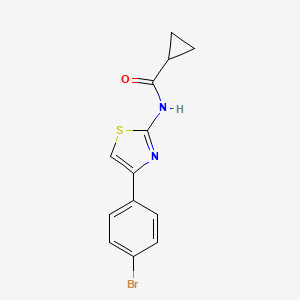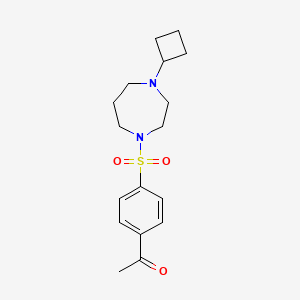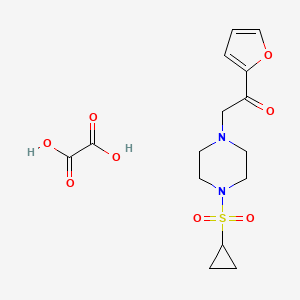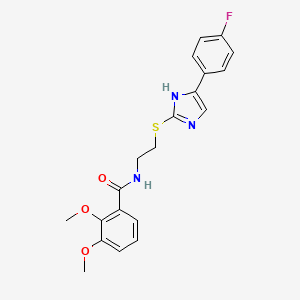
N-(4-(4-bromophenyl)thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(4-bromophenyl)thiazol-2-yl)cyclopropanecarboxamide” is a compound that has been studied for its potential antimicrobial and antiproliferative properties . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Unfortunately, the exact details of the molecular structure are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were confirmed by spectroanalytical data (NMR, IR and elemental) . Unfortunately, the exact details of the physical and chemical properties are not provided in the search results.Scientific Research Applications
Crystallography and Structural Analysis
The crystal structure of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been elucidated, revealing a triclinic system with specific atomic coordinates and displacement parameters . This information is crucial for understanding the compound’s molecular geometry, electronic structure, and potential reactivity.
Antimicrobial and Anticancer Research
This compound has been studied for its potential antimicrobial and antiproliferative properties. Derivatives of this compound have shown promising activity against bacterial and fungal species, as well as anticancer activity against human breast adenocarcinoma cancer cell lines . These findings could lead to the development of new therapeutic agents.
Biological Significance in Medicinal Chemistry
Thiazole derivatives, which include the core structure of this compound, are known for their diverse biological activities. They have been used in the synthesis of compounds with antitumor and cytotoxic activities, particularly effective against human tumor cell lines . This highlights the compound’s role in the design of new drugs with reduced side effects.
Environmental Science Applications
While direct applications in environmental science are not explicitly mentioned, the study of this compound’s crystal structure and its derivatives’ biological activities can contribute to environmental biotechnology. For instance, understanding its interactions with microbial species can aid in bioremediation processes or the development of environmentally friendly pesticides .
Analytical Chemistry Techniques
The compound’s derivatives have been synthesized and characterized using various analytical techniques, including NMR, IR, and elemental analysis . These methods are essential for confirming the molecular structure of synthesized compounds and for quality control in pharmaceutical manufacturing.
Agricultural Research Implications
Although specific applications in agricultural research are not detailed, the antimicrobial properties of this compound’s derivatives suggest potential uses in developing fungicides or biocides. These could help protect crops from microbial pathogens and reduce crop losses .
Mechanism of Action
Target of Action
It has been reported that similar thiazole derivatives have shown promising antimicrobial and antiproliferative activities .
Mode of Action
Thiazole nucleus, a part of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
It’s known that thiazole derivatives can interfere with various biochemical processes, including the biosynthesis of bacterial lipids .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been confirmed .
Result of Action
The compound has shown promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . Additionally, it has shown antiproliferative activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c14-10-5-3-8(4-6-10)11-7-18-13(15-11)16-12(17)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXCQJOVCBCPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2879088.png)
![N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2879089.png)
![(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide](/img/structure/B2879091.png)
![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2879093.png)

![N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879097.png)
![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2879098.png)
![1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2879102.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylurea](/img/structure/B2879103.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2879105.png)

